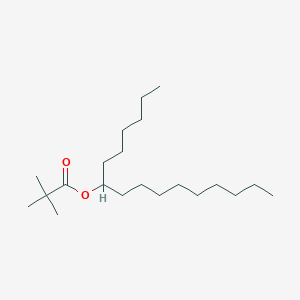
hexadecan-7-yl 2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecan-7-yl 2,2-dimethylpropanoate is an organic compound with the molecular formula C22H44O2. It is an ester formed from hexadecan-7-ol and 2,2-dimethylpropanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexadecan-7-yl 2,2-dimethylpropanoate can be synthesized through esterification reactions. One common method involves the reaction of hexadecan-7-ol with 2,2-dimethylpropanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in packed bed reactors can also be employed to facilitate the esterification reaction. Additionally, solvent-free conditions or the use of green solvents may be explored to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Hexadecan-7-yl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield hexadecan-7-ol and 2,2-dimethylpropanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol in the presence of a catalyst to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Alcohol and a catalyst such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Hexadecan-7-ol and 2,2-dimethylpropanoic acid.
Reduction: Hexadecan-7-ol.
Transesterification: A new ester and alcohol depending on the reactants used.
Applications De Recherche Scientifique
Hexadecan-7-yl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.
Industry: Utilized in the formulation of fragrances, flavors, and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of hexadecan-7-yl 2,2-dimethylpropanoate involves its hydrolysis in biological systems to release hexadecan-7-ol and 2,2-dimethylpropanoic acid. These products can then interact with various molecular targets and pathways. For example, hexadecan-7-ol may be metabolized by alcohol dehydrogenases, while 2,2-dimethylpropanoic acid may participate in fatty acid metabolism.
Comparaison Avec Des Composés Similaires
Hexadecan-7-yl 2,2-dimethylpropanoate can be compared with other esters of long-chain alcohols and carboxylic acids. Similar compounds include:
Hexadecan-7-yl acetate: An ester of hexadecan-7-ol and acetic acid.
Hexadecan-7-yl butanoate: An ester of hexadecan-7-ol and butanoic acid.
Hexadecan-7-yl hexanoate: An ester of hexadecan-7-ol and hexanoic acid.
The uniqueness of this compound lies in its specific ester linkage and the properties imparted by the 2,2-dimethylpropanoic acid moiety, which can influence its reactivity and applications.
Propriétés
Numéro CAS |
846054-55-5 |
|---|---|
Formule moléculaire |
C21H42O2 |
Poids moléculaire |
326.6 g/mol |
Nom IUPAC |
hexadecan-7-yl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C21H42O2/c1-6-8-10-12-13-14-16-18-19(17-15-11-9-7-2)23-20(22)21(3,4)5/h19H,6-18H2,1-5H3 |
Clé InChI |
XKJTXIOPSWIKNC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(CCCCCC)OC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


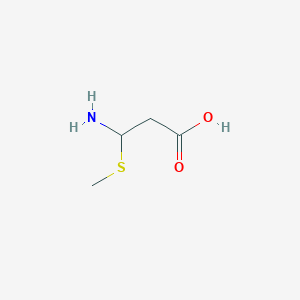
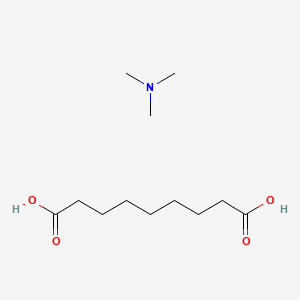
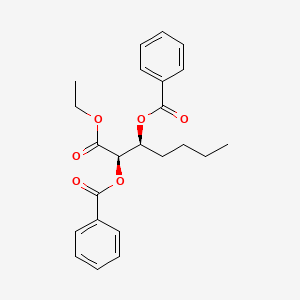
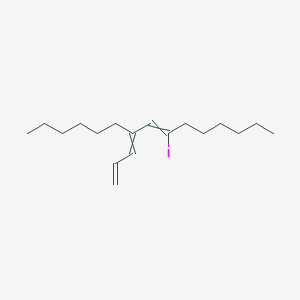
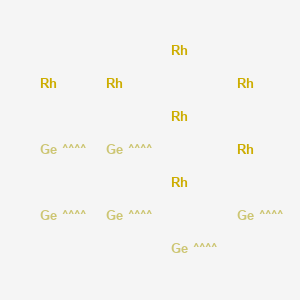
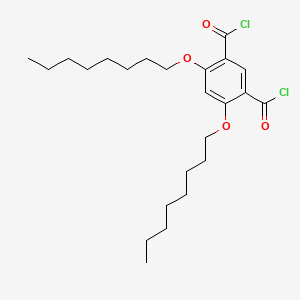
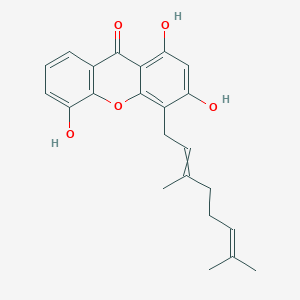
![1-(10-{[(2R)-2-Phenylpropanoyl]oxy}decyl)pyridin-1-ium iodide](/img/structure/B14204935.png)
![4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid](/img/structure/B14204939.png)



![N-[1-(3-Nitropyridin-2-yl)piperidin-4-yl]-3-phenylprop-2-ynamide](/img/structure/B14204958.png)

